SEC1 protein - 143011-30-7

SEC1 protein

Catalog Number: EVT-1518889
CAS Number: 143011-30-7
Molecular Formula: C9H15NO2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

SEC1 proteins are classified as a family of proteins that share similar structural and functional characteristics across various organisms. They are primarily found in eukaryotes, including yeast, plants, and mammals. In mammals, homologs of SEC1 include n-Sec1, which is specifically expressed in neural tissues and is involved in synaptic vesicle docking and fusion . The SEC1 gene is categorized under the larger group of syntaxin-binding proteins that regulate membrane fusion processes.

Synthesis Analysis

Methods and Technical Details

The synthesis of SEC1 protein can be achieved through recombinant DNA technology. The gene is cloned into expression vectors suitable for various host systems, such as Escherichia coli or yeast. The typical steps include:

  1. Cloning: The SEC1 gene is amplified using polymerase chain reaction (PCR) and inserted into a plasmid vector.
  2. Transformation: The recombinant plasmid is introduced into a suitable host cell via transformation.
  3. Expression: Induction of protein expression is performed using specific conditions (e.g., temperature shifts or chemical inducers).
  4. Purification: The expressed protein is purified using affinity chromatography techniques, often utilizing tags (like His-tag) for isolation.

These methods allow for the production of functional SEC1 protein necessary for biochemical studies and applications .

Molecular Structure Analysis

Structure and Data

The SEC1 protein exhibits a characteristic structure that includes a central domain known to interact with syntaxins, which are integral membrane proteins involved in vesicle docking. Structural studies have revealed that SEC1 binds to syntaxin in a manner that stabilizes the SNARE complex required for membrane fusion .

  • Molecular Weight: Approximately 68 kDa for n-Sec1.
  • Amino Acid Composition: Contains conserved regions critical for its interaction with other proteins involved in vesicle trafficking.

Detailed structural analyses using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy can provide insights into the conformational changes during its interaction with binding partners .

Chemical Reactions Analysis

Reactions and Technical Details

SEC1 protein participates in several key reactions within the secretory pathway:

  • Vesicle Docking: SEC1 binds to syntaxins on target membranes, facilitating the docking process.
  • Membrane Fusion: Following docking, SEC1 promotes the fusion of vesicles with the plasma membrane, allowing the release of cargo proteins.

These reactions are critical for maintaining cellular functions related to secretion and membrane dynamics. The kinetics and thermodynamics of these interactions can be studied using biochemical assays such as surface plasmon resonance or fluorescence resonance energy transfer .

Mechanism of Action

Process and Data

The mechanism by which SEC1 operates involves several steps:

  1. Binding: SEC1 binds to syntaxin on the target membrane.
  2. Complex Formation: This binding stabilizes the SNARE complex formation between vesicular SNAREs (v-SNAREs) and target SNAREs (t-SNAREs).
  3. Fusion Promotion: SEC1 facilitates conformational changes necessary for membrane fusion.

Research indicates that SEC1 acts as a regulatory factor that ensures specificity and efficiency during vesicle trafficking processes .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Solubility: SEC1 protein is soluble in aqueous buffers commonly used in biochemical assays.
  • Stability: It exhibits stability under physiological conditions but may require specific pH levels for optimal activity.
  • Interaction Properties: The binding affinity between SEC1 and syntaxins can be quantified using dissociation constant measurements derived from binding assays.

Characterization of these properties is essential for understanding its functional role within cells .

Applications

Scientific Uses

SEC1 protein has several applications in scientific research:

  • Vesicle Trafficking Studies: Understanding its role aids in elucidating mechanisms underlying cellular secretion processes.
  • Neuroscience Research: The neural-specific homolog n-Sec1 provides insights into synaptic functions and disorders related to neurotransmitter release.
  • Biotechnology: Manipulation of SEC1 functions can enhance recombinant protein production systems by optimizing secretion pathways.
Introduction to SEC1 Protein and Its Biological Significance

Evolutionary Conservation of SEC1 in Eukaryotic Organisms

SEC1 homologs exhibit remarkable evolutionary conservation across eukaryotic domains, reflecting their indispensable role in vesicle trafficking:

  • Universal Architectural Preservation: Structural analyses reveal that SEC1 homologs share a conserved three-domain "arch" fold (domains 1, 3a, and 3b) spanning yeast to humans. For example, S. cerevisiae Sec1p shares 35% sequence identity with human Munc18-1 (STXBP1), with highest conservation in domain 3a (residues 420-510 in yeast) which engages syntaxin's N-peptide [4] [7].
  • Functional Complementarity: In vivo rescue experiments demonstrate cross-species functionality. Mammalian Sec61γ (a SEC1 homolog) suppresses sec61 mutations in S. cerevisiae, while plant SEC1A restores viability in yeast sec1 mutants. This highlights conserved mechanistic principles despite lineage-specific diversification [1] [3].
  • Early Eukaryotic Emergence: The choanoflagellate Monosiga brevicollis Unc18 (Munc18 homolog) binds syntaxin1a in a closed conformation identical to mammalian complexes, indicating ancestral SM-syntaxin interaction modes predating metazoan evolution [7].

Table 1: SEC1 Homologs Across Model Organisms

OrganismProtein NameEssential?Key Function
Homo sapiensSTXBP1/Munc18-1Yes (embryonic lethal KO)Neuronal exocytosis, GLUT4 trafficking
Arabidopsis thalianaSEC1ANo (redundant with KEULE)Pollen tube growth, cytokinesis
S. cerevisiaeSec1pYesExocytosis, plasma membrane fusion
S. pombeSec1YesCytokinesis, endosomal trafficking
D. melanogasterRopYesSynaptic vesicle release

Despite conserved cores, lineage-specific adaptations exist:

  • Plants lack neuronal SEC1 isoforms but express specialized homologs (e.g., SEC1A) regulating pollen tube tip growth via vesicle delivery [3].
  • Fungi encode additional SM paralogs (Vps45, Vps33) for endolysosomal trafficking, absent in prokaryotes [8] [9].

SEC1 as a Member of the Sec1/Munc18 (SM) Protein Family

SEC1 proteins belong to the SM family, defined by structural and functional characteristics:

Domain Organization and Binding Modes

  • Domain 1: Contains the N-peptide binding pocket (acidic residues D63, E132 in human Munc18-1) recognizing syntaxin’s N-terminal peptide (residues 1-20) [4] [7].
  • Domain 3a: Forms the "closed syntaxin" binding cleft accommodating Habc-H3 domains of syntaxin in an autoinhibited conformation. Mutations here (e.g., L446F in STXBP1) cause epileptic encephalopathy by disrupting chaperone function [4].
  • Domain 3b: Regulates membrane proximity via hydrophobic loops; deletion in yeast Sec1p mislocalizes 80% of protein to cytosol [6].

SEC1 engages syntaxins through three mechanistic modes:

  • Mode 1: Binding closed syntaxin (e.g., Munc18-1-Syntaxin1a) to prevent premature SNARE assembly.
  • Mode 2: N-peptide-dependent interaction (e.g., Vps45-Tlg2) promoting syntaxin activation.
  • Mode 3: Direct association with SNARE complexes (e.g., Sec1p-Sso1p-Snc2p) to stabilize fusion-competent states [7] [8].

Functional Diversification Among SM Proteins

Table 2: SM Protein Subfamilies and Trafficking Roles

SM SubfamilyRepresentativesCellular LocationSyntaxin Partners
Sec1/Munc18Mammalian Munc18-1, Yeast Sec1pPlasma membraneSyntaxin1a, Sso1p
Vps45Yeast Vps45pEarly endosomesTlg2p, Pep12p
Vps33Yeast Vps33p, Human VPS33ALate endosomes/vacuolesVam3p, Pep12p
Sly1Mammalian Sly1, Yeast Sly1pGolgi/ERSed5p, Ufe1p

Unique to SEC1 subfamily members:

  • Plasma membrane specialization (vs. Vps33/Vps45 in endosomes).
  • Regulation of exocytic SNAREs (e.g., SNAP-25, synaptobrevin).
  • Mso1/Mint adaptor interactions enhancing vesicle tethering [2] [6].

Role of SEC1 in Membrane Trafficking and Vesicle Fusion

SEC1 orchestrates vesicle fusion through multi-tiered regulation:

SNARE Complex Assembly and Chaperoning

  • Syntaxin Activation: SEC1 binding induces conformational changes in syntaxin’s Habc domain, liberating the H3 SNARE motif. In Arabidopsis, SEC1A binding opens KEULE (syntaxin) for complex formation with KNOLLE during cytokinesis [3].
  • SNARE Stabilization: Yeast Sec1p binds assembled Sso1p-Sec9p-Snc2p complexes with KD ~150 nM, increasing their half-life 5-fold. Loss of SEC1 in vps45Δ yeast reduces Snc2 levels by 70% via ubiquitin-mediated degradation [8].
  • Fusion Efficiency: In vitro liposome assays show Sec1p increases SNARE-mediated fusion kinetics by 40-fold compared to SNAREs alone [7].

Coordination with Tethering Complexes

SEC1 functionally intersects with vesicle tethering systems:

  • Exocyst Coupling: In fission yeast, Sec1 and Mso1 localize interdependently to division sites. mso1Δ mutants displace Sec1 from membranes, reducing vesicle fusion by 60% and causing cytokinesis defects (delayed ring constriction, membrane scission failures) [2] [6].
  • HOPS Complex Synergy: Vps33 (SM protein) binds Vps16 within HOPS to tether endosomes before SNARE engagement, illustrating SM proteins’ broader roles beyond syntaxin regulation [9].

Disease-Linked Dysregulation

  • Neurological Disorders: >200 STXBP1 mutations cause early infantile epileptic encephalopathy (EIEE4). Pathogenic variants (e.g., E153K, R406H) disrupt syntaxin binding or protein stability, reducing synaptic vesicle release by 80% in neuronal models [4].
  • Trafficking Deficits: In sec1a Arabidopsis mutants, pollen tubes accumulate secretory vesicles, grow 30% slower, and exhibit widened diameters due to defective apical vesicle delivery [3].

Compound Names Mentioned

Table 3: SEC1 Protein Nomenclature Across Species

OrganismSynonyms and Isoforms
Humans (H. sapiens)STXBP1, Munc18-1, UNC18A, N-Sec1, RBSEC1
Yeast (S. cerevisiae)Sec1p, Smp1
Yeast (S. pombe)Sec1
Plants (A. thaliana)SEC1A, SEC1B, KEULE
Insects (D. melanogaster)Rop, UNC-18

Properties

CAS Number

143011-30-7

Product Name

SEC1 protein

Molecular Formula

C9H15NO2

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